molecular formula C10H15NO B11826396 (4aR,7R,9aS)-7-methyl-3,4,7,9a-tetrahydro-1H,5H-azirino[1,2-a]pyrano[4,3-b]pyridine

(4aR,7R,9aS)-7-methyl-3,4,7,9a-tetrahydro-1H,5H-azirino[1,2-a]pyrano[4,3-b]pyridine

Cat. No.: B11826396
M. Wt: 165.23 g/mol
InChI Key: JVLZWLXDRXZCHX-NFLHVTIKSA-N
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Description

(4aR,7R,9aS)-7-methyl-3,4,7,9a-tetrahydro-1H,5H-azirino[1,2-a]pyrano[4,3-b]pyridine is a complex organic compound characterized by its unique aziridine and pyran ring structures. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and complex molecular architecture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,7R,9aS)-7-methyl-3,4,7,9a-tetrahydro-1H,5H-azirino[1,2-a]pyrano[4,3-b]pyridine typically involves multiple steps, starting from simpler organic molecules. The key steps often include the formation of the aziridine ring, followed by the construction of the pyran ring. Common reagents used in these reactions include aziridine precursors, aldehydes, and catalysts such as Lewis acids. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

(4aR,7R,9aS)-7-methyl-3,4,7,9a-tetrahydro-1H,5H-azirino[1,2-a]pyrano[4,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4aR,7R,9aS)-7-methyl-3,4,7,9a-tetrahydro-1H,5H-azirino[1,2-a]pyrano[4,3-b]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is explored as a lead compound for drug development. Its potential to modulate specific biological pathways makes it a candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties may lead to applications in areas such as catalysis and material science.

Mechanism of Action

The mechanism of action of (4aR,7R,9aS)-7-methyl-3,4,7,9a-tetrahydro-1H,5H-azirino[1,2-a]pyrano[4,3-b]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    (4aR,7R,9aS)-7-methyl-3,4,7,9a-tetrahydro-1H,5H-azirino[1,2-a]pyrano[4,3-b]pyridine: Unique due to its specific ring structures and stereochemistry.

    2-phenylethanol: Similar in terms of aromaticity but differs in functional groups and biological activity.

    p-hydroxyphenylethanol: Shares some structural features but has different chemical properties and applications.

    4-hydroxybenzaldehyde: Another aromatic compound with distinct functional groups and uses.

Uniqueness

This compound stands out due to its complex ring system and stereochemistry, which confer unique chemical and biological properties

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1R,4R,7S)-4-methyl-9-oxa-3-azatricyclo[5.4.0.01,3]undec-5-ene

InChI

InChI=1S/C10H15NO/c1-8-2-3-9-6-12-5-4-10(9)7-11(8)10/h2-3,8-9H,4-7H2,1H3/t8-,9-,10+,11?/m1/s1

InChI Key

JVLZWLXDRXZCHX-NFLHVTIKSA-N

Isomeric SMILES

C[C@@H]1C=C[C@@H]2COCC[C@@]23N1C3

Canonical SMILES

CC1C=CC2COCCC23N1C3

Origin of Product

United States

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